N-Boc-3-(phenyldiazenyl)aniline
Description
N-Boc-3-(phenyldiazenyl)aniline is a derivative of aniline featuring a tert-butoxycarbonyl (Boc) protecting group on the amine nitrogen and a phenyldiazenyl (-N=N-Ph) substituent at the 3-position of the aromatic ring. The Boc group enhances stability during synthetic processes by preventing unwanted side reactions at the amine site, making this compound a valuable intermediate in organic synthesis, particularly in pharmaceuticals and materials science.
Properties
Molecular Formula |
C17H19N3O2 |
|---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
tert-butyl N-(3-phenyldiazenylphenyl)carbamate |
InChI |
InChI=1S/C17H19N3O2/c1-17(2,3)22-16(21)18-14-10-7-11-15(12-14)20-19-13-8-5-4-6-9-13/h4-12H,1-3H3,(H,18,21) |
InChI Key |
XETHEMFXAXRUPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3-(phenyldiazenyl)aniline typically involves the protection of the amine group of 3-(phenyldiazenyl)aniline with a Boc group. This can be achieved using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and solid-supported catalysts to enhance reaction efficiency and yield. The use of environmentally benign solvents and reagents is also emphasized to align with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N-Boc-3-(phenyldiazenyl)aniline undergoes various chemical reactions, including:
Oxidation: The phenyldiazenyl group can be oxidized to form azo compounds.
Reduction: The azo group can be reduced to form hydrazo compounds.
Substitution: The Boc group can be selectively removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid are employed to remove the Boc group.
Major Products Formed
Oxidation: Formation of azo compounds.
Reduction: Formation of hydrazo compounds.
Substitution: Formation of the free amine derivative.
Scientific Research Applications
N-Boc-3-(phenyldiazenyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Boc-3-(phenyldiazenyl)aniline involves the selective protection and deprotection of the amine group. The Boc group provides stability to the amine under various reaction conditions, allowing for selective reactions at other functional groups. The phenyldiazenyl group can participate in electron transfer reactions, influencing the reactivity of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Properties
Key analogs and their distinguishing features are summarized below:
Key Observations:
- Steric and Electronic Effects : The Boc group in this compound introduces steric hindrance, reducing hydrogen-bonding capability compared to unprotected analogs like (E)-4-(phenyldiazenyl)aniline, which forms intermolecular H-bonds in crystals .
- Substituent Position : The 3-position diazenyl group in this compound may lead to different regioselectivity in electrophilic substitutions compared to 4-position analogs (e.g., (E)-4-(phenyldiazenyl)aniline) .
- Electronic Modulation : Electron-donating groups (e.g., -NMe₂ in (E)-N,N-dimethyl-4-(phenyldiazenyl)aniline) redshift UV-Vis absorption, whereas electron-withdrawing nitro groups (e.g., in 2,4-dinitro-N-(4-(phenyldiazenyl)phenyl)aniline) enhance electrophilicity .
Crystallographic and Solubility Behavior
- Crystal Packing: The Boc group likely disrupts dense packing seen in 2,4-dinitro-N-(4-(phenyldiazenyl)phenyl)aniline (monoclinic P 21/n, Z=4) due to steric effects .
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